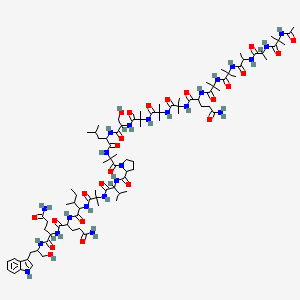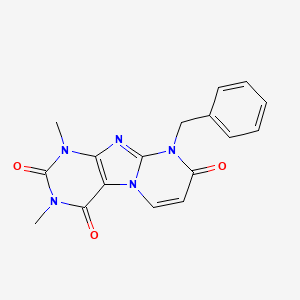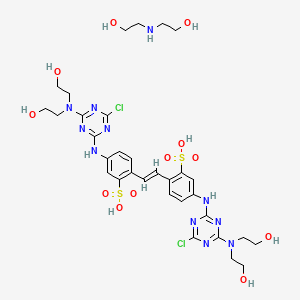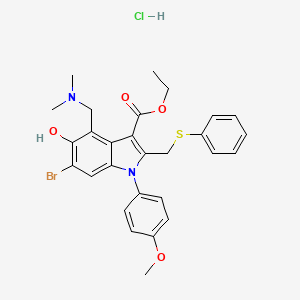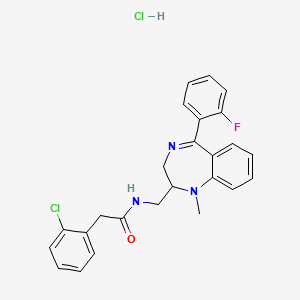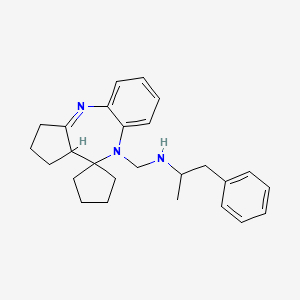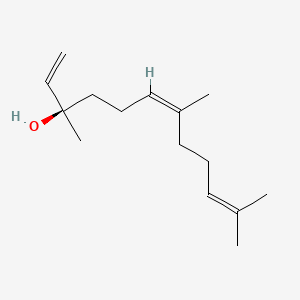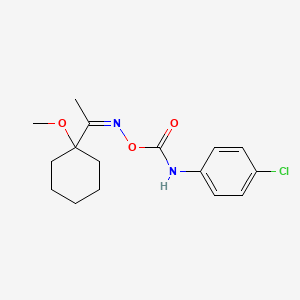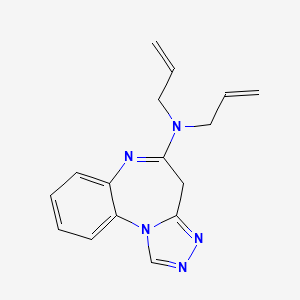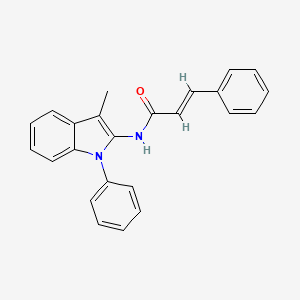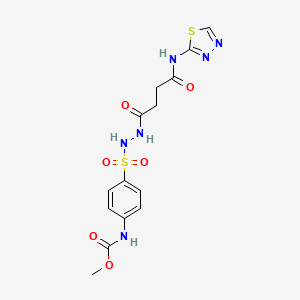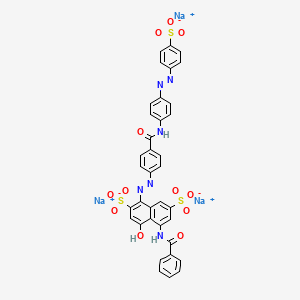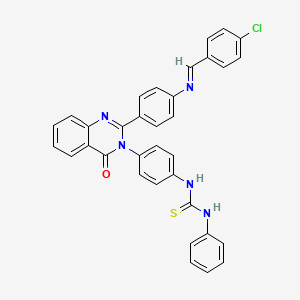
Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, and its derivatives have garnered significant attention due to their diverse biological and chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives, including Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl-, typically involves multi-step organic reactions. One common method involves the condensation of thiourea with various aromatic aldehydes and amines under controlled conditions. For instance, the reaction of thiourea with 4-chlorobenzaldehyde and aniline in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine (I₂) to facilitate the reaction .
化学反応の分析
Types of Reactions
Thiourea derivatives undergo various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield thiourea dioxide, while nucleophilic substitution can produce various substituted thiourea derivatives .
科学的研究の応用
Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl- has numerous scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and Alzheimer’s.
Industry: Utilized in the production of dyes, elastomers, and photographic films.
作用機序
The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets and pathways. For instance, the compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, thiourea derivatives can induce oxidative stress in cancer cells, leading to cell death .
類似化合物との比較
Thiourea derivatives are unique due to their versatile chemical reactivity and wide range of applications. Similar compounds include:
Urea: Similar structure but with an oxygen atom instead of sulfur.
Thiosemicarbazide: Contains an additional hydrazine group.
Thiazole derivatives: Contain a thiazole ring structure
These compounds share some chemical properties with thiourea derivatives but differ in their specific applications and reactivity.
特性
CAS番号 |
83408-66-6 |
|---|---|
分子式 |
C34H24ClN5OS |
分子量 |
586.1 g/mol |
IUPAC名 |
1-[4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H24ClN5OS/c35-25-14-10-23(11-15-25)22-36-26-16-12-24(13-17-26)32-39-31-9-5-4-8-30(31)33(41)40(32)29-20-18-28(19-21-29)38-34(42)37-27-6-2-1-3-7-27/h1-22H,(H2,37,38,42) |
InChIキー |
HOQVCJSQDXOQTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)N=CC6=CC=C(C=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


